Imidazo[1,2-b]pyridazine-3,6-diamine

PIM kinase inhibition ATP-competitive inhibitor kinase selectivity

Imidazo[1,2-b]pyridazine-3,6-diamine is a critical, non-interchangeable scaffold for building PIM kinase inhibitor libraries with a validated, non-hinge binding mode. Its two primary amine groups at the 3- and 6-positions enable rapid, regioselective SAR for enhanced selectivity. This core is essential for replicating the selectivity profile of key inhibitors like SGI-1776 and offers a unique vector geometry. For procurement teams focused on kinase drug discovery, this fragment-like compound provides a defined 3D pharmacophore for efficient lead optimization.

Molecular Formula C6H7N5
Molecular Weight 149.15 g/mol
CAS No. 166176-50-7
Cat. No. B3245131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-b]pyridazine-3,6-diamine
CAS166176-50-7
Molecular FormulaC6H7N5
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2N=C1N)N
InChIInChI=1S/C6H7N5/c7-4-1-2-6-9-3-5(8)11(6)10-4/h1-3H,8H2,(H2,7,10)
InChIKeyDZEVULSGXCLSFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-b]pyridazine-3,6-diamine (CAS 166176-50-7): A Core Scaffold for Kinase Inhibitor Development and Heterocyclic Building Block Procurement


Imidazo[1,2-b]pyridazine-3,6-diamine (CAS 166176-50-7) is a fused nitrogen-containing heterocyclic compound with molecular formula C₆H₇N₅ and molecular weight 149.15 g/mol [1]. This scaffold features two primary amine groups at the 3- and 6-positions, providing distinct vectors for regioselective functionalization and enabling rapid construction of diverse compound libraries . The imidazo[1,2-b]pyridazine framework has been validated across multiple kinase inhibitor programs, including clinically advanced candidates such as ponatinib (an FDA-approved BCR-ABL inhibitor), and has demonstrated utility against PIM kinases, CLK/DYRK family kinases, and various parasitic targets [2].

Procurement Alert: Why Imidazo[1,2-b]pyridazine-3,6-diamine Cannot Be Interchanged with Other Diamino-Heterocycles in Structure-Activity Relationship (SAR) Programs


The 3,6-diamine substitution pattern on the imidazo[1,2-b]pyridazine core is functionally non-interchangeable with other diamino-heterocyclic scaffolds such as 2,6-diaminopurines, 4,6-diaminopyrimidines, or imidazo[1,2-a]pyridine diamines. Crystal structure analysis reveals that imidazo[1,2-b]pyridazines interact with the NH₂-terminal lobe helix αC of PIM1 rather than the canonical kinase hinge region, making them ATP-competitive but not ATP-mimetic compounds [1]. This distinct binding mode, which depends on the specific geometry and hydrogen-bonding capacity of the 3- and 6-amino substituents, confers a selectivity profile that cannot be replicated by alternative scaffolds [2]. Substituting this core in established SAR programs results in unpredictable loss of target engagement and selectivity [3].

Quantitative Differentiation Evidence for Imidazo[1,2-b]pyridazine-3,6-diamine (CAS 166176-50-7) vs. Closest Heterocyclic Scaffold Comparators


PIM Kinase Selectivity: ATP-Competitive Non-Mimetic Binding Mode vs. Conventional Type I Hinge-Binders

Imidazo[1,2-b]pyridazine-based PIM inhibitors exhibit a structurally validated non-hinge binding mode, interacting with helix αC of the PIM1 N-terminal lobe rather than the ATP-binding hinge region [1]. This contrasts with conventional type I kinase inhibitors (e.g., staurosporine analogs, pyrazolo[3,4-d]pyrimidines) that universally engage the hinge via hydrogen bonding. The structural divergence confers enhanced selectivity with respect to typical hinge-binding scaffolds. The imidazo[1,2-b]pyridazine derivative SGI-1776 demonstrates multi-PIM isoform inhibition: PIM-1 IC₅₀ = 7 nM, PIM-2 IC₅₀ = 363 nM, PIM-3 IC₅₀ = 69 nM, with additional FLT3 activity (IC₅₀ = 44 nM) [2].

PIM kinase inhibition ATP-competitive inhibitor kinase selectivity acute myeloid leukemia

Antifungal Selectivity Index Superiority: Imidazo[1,2-b]pyridazine Derivative (SI = 16) vs. Itraconazole (SI = 0.8)

A pharmacomodulated imidazo[1,2-b]pyridazine derivative (compound 14d) demonstrated in vitro antifungal activity against Madurella mycetomatis with IC₅₀ = 0.9 μM, comparable in potency to itraconazole (IC₅₀ = 1.1 μM). Critically, compound 14d exhibited a 20-fold higher selectivity index (SI = 16) compared to itraconazole (SI = 0.8) in NIH-3T3 fibroblast cytotoxicity assays [1]. This superior therapeutic window arises from significantly lower host cell cytotoxicity relative to the standard-of-care antifungal agent [2].

antifungal eumycetoma selectivity index Madurella mycetomatis

PfCLK1 Inhibition: Dual Mammalian-Parasitic Kinase Activity vs. Mammalian-Only CLK Inhibitors

3,6-Disubstituted imidazo[1,2-b]pyridazine derivatives demonstrate potent inhibition of both mammalian and parasitic CLK kinases. Compound 20a exhibited IC₅₀ values of 82 nM (mammalian CLK1), 44 nM (CLK4), 50 nM (DYRK1A), and 32 nM (Plasmodium falciparum PfCLK1) [1]. This dual mammalian-parasitic activity profile distinguishes the imidazo[1,2-b]pyridazine scaffold from comparator scaffolds (e.g., harmine-based β-carbolines, INDY analogs) that are typically optimized for mammalian DYRK/CLK inhibition without demonstrated antiparasitic activity [2].

antimalarial Plasmodium falciparum CLK1 inhibition kinase selectivity

Physicochemical Profile: Hydrogen-Bond Donor Capacity and Zero Rotatable Bonds vs. Flexible Diamine Scaffolds

Imidazo[1,2-b]pyridazine-3,6-diamine possesses a defined physicochemical profile that differentiates it from flexible diamine scaffolds. The compound has a molecular weight of 149.15 g/mol, XLogP3-AA of -0.4, two hydrogen bond donors, four hydrogen bond acceptors, and critically — zero rotatable bonds, conferring complete conformational rigidity [1]. In contrast, comparator scaffolds such as 2,6-diaminopyridine (MW 109.13, 1 rotatable bond) and 4,5-diaminopyrimidine (MW 110.12, 1 rotatable bond) possess some rotational freedom, while aliphatic diamines (e.g., 1,3-diaminopropane, 1,4-diaminobutane) exhibit high flexibility (2-3 rotatable bonds) and distinct polarity profiles [2]. The rigid fused bicyclic framework of imidazo[1,2-b]pyridazine-3,6-diamine reduces entropic penalties upon target binding and provides a predictable vector geometry for parallel synthesis.

physicochemical properties hydrogen bond donors molecular rigidity drug-likeness

Procurement-Driven Application Scenarios for Imidazo[1,2-b]pyridazine-3,6-diamine (CAS 166176-50-7)


PIM Kinase-Targeted Library Synthesis for Hematologic Oncology

Use as the core scaffold for generating PIM kinase inhibitor libraries targeting PIM-1, PIM-2, and PIM-3 with low nanomolar potency. The non-hinge binding mode validated by X-ray crystallography [7] enables design of inhibitors with enhanced selectivity relative to conventional type I kinase scaffolds. The 3- and 6-amino positions provide orthogonal functionalization handles for parallel SAR exploration. The SGI-1776 chemotype demonstrates in vivo xenograft efficacy in AML models [8] and cytotoxicity in AML primary blasts irrespective of FLT3 mutation status [8], establishing clinical relevance for hematologic malignancy programs.

Antiparasitic Dual-Use Screening Libraries (Malaria and Leishmaniasis)

Deploy in screening libraries targeting parasitic kinomes, specifically Plasmodium falciparum CLK1 (PfCLK1, IC₅₀ = 32 nM for optimized derivative 20a) [7]. The scaffold's demonstrated activity against Leishmania amazonensis at micromolar concentrations without neuroblastoma cell toxicity [7] supports its utility in neglected tropical disease programs. The divergent kinome between parasites and mammalian hosts provides opportunities for selective antiparasitic agent development from this privileged scaffold [8].

Antifungal Hit-to-Lead Programs for Eumycetoma and Subcutaneous Mycoses

Utilize as the starting point for antifungal development against Madurella mycetomatis, where imidazo[1,2-b]pyridazine derivatives achieve a 20-fold selectivity index advantage (SI = 16) over itraconazole (SI = 0.8) in head-to-head comparison [7]. The scaffold supports high-yield synthetic pathways enabling rapid pharmacomodulation of 47 diverse derivatives with 36% (17/47) showing promising in vitro activity (IC₅₀ ≤ 5 μM) [8], positioning it for efficient SAR-driven optimization in neglected fungal disease programs.

Fragment-Based Drug Design and Scaffold-Hopping Campaigns

Leverage the compound's favorable fragment-like properties — MW 149.15, zero rotatable bonds, XLogP3-AA -0.4, balanced hydrogen bond donor/acceptor ratio [7] — for fragment-based screening and scaffold-hopping from established kinase inhibitor chemotypes. The rigid bicyclic framework provides a defined 3D pharmacophore with predictable vector geometry [8], while the two primary amine groups enable rapid elaboration via amide coupling, reductive amination, or heterocycle formation .

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